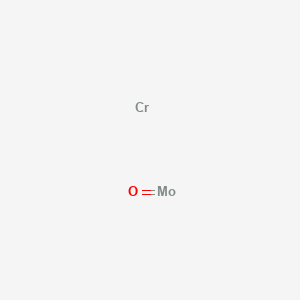
Chromium--oxomolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–oxomolybdenum (1/1), also known as chromium molybdenum oxide, is a compound that combines the properties of both chromium and molybdenum. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium–oxomolybdenum (1/1) can be synthesized through several methods. One common approach involves the direct reaction of chromium oxide (Cr₂O₃) with molybdenum oxide (MoO₃) at high temperatures. This reaction typically occurs in a controlled atmosphere to prevent unwanted side reactions. The reaction can be represented as:
Cr2O3+MoO3→CrMoO4
Industrial Production Methods: In industrial settings, the production of chromium–oxomolybdenum (1/1) often involves high-temperature solid-state reactions. The raw materials, chromium oxide and molybdenum oxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to the desired particle size.
Chemical Reactions Analysis
Types of Reactions: Chromium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), chromium–oxomolybdenum (1/1) can be oxidized to higher oxidation states.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) can reduce chromium–oxomolybdenum (1/1) to lower oxidation states.
Substitution: Substitution reactions can occur when chromium–oxomolybdenum (1/1) reacts with ligands or other compounds, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental metals.
Scientific Research Applications
Chromium–oxomolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Research has shown that chromium–oxomolybdenum (1/1) can interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and other biochemical processes.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Chromium–oxomolybdenum (1/1) is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which chromium–oxomolybdenum (1/1) exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing reaction rates. In biological systems, chromium–oxomolybdenum (1/1) may interact with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Chromium–oxomolybdenum (1/1) can be compared with other similar compounds, such as:
Chromium oxide (Cr₂O₃): Known for its use as a pigment and in refractory materials.
Molybdenum oxide (MoO₃): Used in catalysts and as a precursor for other molybdenum compounds.
Tungsten oxide (WO₃): Similar to molybdenum oxide, used in catalysts and electrochromic devices.
Uniqueness: Chromium–oxomolybdenum (1/1) stands out due to its combined properties of both chromium and molybdenum, offering unique catalytic and material properties that are not present in the individual oxides.
Properties
CAS No. |
12705-36-1 |
|---|---|
Molecular Formula |
CrMoO |
Molecular Weight |
163.95 g/mol |
IUPAC Name |
chromium;oxomolybdenum |
InChI |
InChI=1S/Cr.Mo.O |
InChI Key |
IPDVFXZDWDPGAA-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















